2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide typically involves the reaction of 4-isobutylacetophenone with aniline in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of aniline to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic, antipyretic, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound primarily targets COX-2, which is associated with inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propionic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its unique structure allows for potential variations in its therapeutic effects and side effect profile .
Properties
CAS No. |
59512-29-7 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
InChI Key |
UHKIXOMKDZNTLI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.